molecular formula C10H11Cl2NO B2426089 2-Chloro-1-(indolin-5-yl)ethanone hydrochloride CAS No. 1353501-02-6

2-Chloro-1-(indolin-5-yl)ethanone hydrochloride

Cat. No.: B2426089
CAS No.: 1353501-02-6
M. Wt: 232.1
InChI Key: LHJKKAOLHRKXDC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(indolin-5-yl)ethanone hydrochloride typically involves the chlorination of 1-(indolin-5-yl)ethanone. This can be achieved using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent decomposition.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1-(indolin-5-yl)ethanone hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Major Products Formed:

Comparison with Similar Compounds

Comparison: 2-Chloro-1-(indolin-5-yl)ethanone hydrochloride is unique due to its indole ring, which imparts distinct biological activities compared to other similar compounds. The presence of the chlorine atom further enhances its reactivity and potential for forming halogen bonds, making it a valuable compound in medicinal chemistry .

Biological Activity

2-Chloro-1-(indolin-5-yl)ethanone hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurobiology. This article explores the compound's biological activity, including its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10_{10}H10_{10}ClN\O
  • CAS Number : 1353501-02-6
  • SMILES : O=C(CCl)C1=CC=C2NCCC2=C1.Cl

This compound features an indoline moiety, which is known for its diverse biological activities, including anticancer properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific kinases involved in cancer progression. For instance, it may inhibit Src family kinases (SFKs), which are often deregulated in cancers such as colorectal and breast cancer .
  • Cellular Uptake Modulation : Research indicates that this compound can affect lipid uptake in cells via scavenger receptor BI (SR-BI), influencing cellular lipid metabolism .
  • Cytotoxic Effects : In vitro studies have demonstrated that this compound exhibits cytotoxicity against various cancer cell lines, including HT-29 (human colon adenocarcinoma) and MCF-7 (human breast adenocarcinoma). The compound's IC50_{50} values suggest significant potency, with some derivatives showing values below 10 µM .

Cytotoxicity Evaluation

A series of studies have evaluated the cytotoxic effects of this compound on different cancer cell lines. The following table summarizes key findings:

Cell Line IC50_{50} (µM) Reference
HT-29< 10
MCF-7< 10
A549Not specified
MDA-MB-468Not specified

These results indicate a promising profile for the compound as a potential anticancer agent.

Case Studies

  • Indole Derivatives : A study synthesized various indole derivatives, including those related to this compound, and assessed their cytotoxicity against cancer cell lines. The findings highlighted that modifications to the indole structure could enhance anticancer activity .
  • Kinase Inhibition : Another investigation focused on the inhibition of specific kinases by compounds related to indoline structures. The study found that certain derivatives effectively inhibited kinase activity, suggesting a mechanism for their anticancer effects .

Potential Therapeutic Applications

The biological activities exhibited by this compound suggest several therapeutic applications:

  • Anticancer Therapy : Given its cytotoxic effects on various cancer cell lines, this compound may serve as a lead structure for developing new anticancer drugs targeting specific kinases.
  • Neuroprotective Effects : Preliminary studies indicate potential neuroprotective properties, warranting further exploration in neurodegenerative disease models .
  • Metabolic Disorders : By modulating lipid uptake mechanisms, this compound may also have implications in treating metabolic disorders related to lipid metabolism .

Properties

IUPAC Name

2-chloro-1-(2,3-dihydro-1H-indol-5-yl)ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO.ClH/c11-6-10(13)8-1-2-9-7(5-8)3-4-12-9;/h1-2,5,12H,3-4,6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHJKKAOLHRKXDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=C2)C(=O)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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